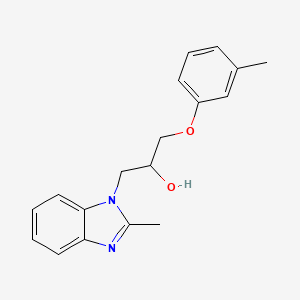![molecular formula C20H33NO B5204531 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine, also known as PBP, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBP is a pyrrolidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been studied extensively for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been studied for its potential as a drug target for the treatment of Alzheimer's disease and other neurodegenerative disorders. In drug discovery, 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been used as a scaffold for the development of new compounds with potential therapeutic applications. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been studied for its potential as a drug delivery system.
Mecanismo De Acción
The exact mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain, memory, and mood.
Biochemical and Physiological Effects
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has low toxicity and is well-tolerated in animal studies. However, one limitation of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine. One area of research is to further investigate its mechanism of action and its potential as a drug target for the treatment of neurodegenerative disorders. Another area of research is to develop new compounds based on the 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine scaffold with potential therapeutic applications. Additionally, more studies are needed to investigate the safety and efficacy of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine in human subjects.
Métodos De Síntesis
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been synthesized using various methods, including the reaction of 1-bromo-6-chlorohexane with 4-tert-butylphenol followed by reaction with pyrrolidine. Another method involves the reaction of 1-bromo-6-chlorohexane with 4-tert-butylphenol, followed by reaction with 1-methylpyrrolidine. The yield of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine using these methods has been reported to be around 50-60%.
Propiedades
IUPAC Name |
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-20(2,3)18-10-12-19(13-11-18)22-17-9-5-4-6-14-21-15-7-8-16-21/h10-13H,4-9,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPYEUCKBYCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Tert-butylphenoxy)hexyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)
